3-bromo-N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide
Description
3-Bromo-N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide is a benzamide derivative featuring a bromo substituent at position 3, an ethoxy group at position 4, and a carbamothioyl moiety linked to a 2-chlorophenyl ring. The carbamothioyl group enhances metal-binding capabilities, which may facilitate interactions with biological targets or metal ions in coordination chemistry .
Properties
IUPAC Name |
3-bromo-N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2S/c1-2-22-14-8-7-10(9-11(14)17)15(21)20-16(23)19-13-6-4-3-5-12(13)18/h3-9H,2H2,1H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWOCSMJEZLFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168766 | |
| Record name | 3-Bromo-N-[[(2-chlorophenyl)amino]thioxomethyl]-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428469-52-7 | |
| Record name | 3-Bromo-N-[[(2-chlorophenyl)amino]thioxomethyl]-4-ethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428469-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-[[(2-chlorophenyl)amino]thioxomethyl]-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzoic acid, which undergoes bromination to introduce the bromine atom at the 3-position.
Formation of the Amide Bond: The brominated intermediate is then reacted with 2-chlorophenyl isothiocyanate to form the carbamothioyl group.
Final Product: The resulting product is this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Hydrolysis: Breakdown products include the corresponding carboxylic acid and amine.
Scientific Research Applications
3-bromo-N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its interaction with proteins and enzymes.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
Compounds such as N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide () and 3-bromo-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide () replace the carbamothioyl group with oxazole or benzoxazole rings. These substitutions reduce hydrogen-bonding capacity (fewer H-bond donors/acceptors) but increase rigidity due to the aromatic heterocycles. For example:
- ZINC33268577 () has 5 rotatable bonds and 1 H-bond donor, compared to the target compound’s likely 4–5 rotatable bonds (estimated from structure).
- The benzoxazole derivative () has a higher molecular weight (C₂₄H₂₁BrN₂O₃; 477.35 g/mol) due to the bulky 2,4-dimethylphenyl group, which may hinder membrane permeability compared to the target compound .
Carbamothioyl-Containing Benzamides
Compounds like N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide () share the carbamothioyl group but differ in substituents. These derivatives form stable Pt(II) and Pd(II) complexes with antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and C. albicans), suggesting the target compound may also exhibit metal-dependent bioactivity .
Substitutions Influencing Solubility and Bioavailability
- 3-Bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxybenzamide () incorporates a pyrrolidinyl group, increasing solubility in polar solvents (logP estimated at 3.2 vs. target compound’s ~3.8) .
- 3-Bromo-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide () uses a morpholine group, which enhances water solubility and may improve pharmacokinetics compared to the target compound’s chlorophenyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
